molecular formula C16H23N5O4Se B15219227 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol

Cat. No.: B15219227
M. Wt: 428.4 g/mol
InChI Key: OJVUVALXWIMIDF-SDBHATRESA-N
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Description

This compound is a structurally modified adenosine analog featuring a 3-methylbut-2-enylamino group at the purine’s 6-position and a methylselanyl (-SeCH₃) substituent at the 2-position. The ribose-like oxolane backbone retains hydroxyl groups at the 3- and 4-positions, critical for hydrogen bonding in biological interactions. The selenium atom introduces unique redox properties and may enhance metabolic stability compared to sulfur or oxygen analogs .

Properties

Molecular Formula

C16H23N5O4Se

Molecular Weight

428.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4Se/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

OJVUVALXWIMIDF-SDBHATRESA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)C3C(C(C(O3)CO)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the purine base: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Attachment of the oxolane ring: This step involves the formation of a glycosidic bond between the purine base and the oxolane ring, often using a Lewis acid catalyst.

    Introduction of the selenyl group: This can be done through a nucleophilic substitution reaction, where a selenylating agent is used to replace a leaving group on the purine base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The selenyl group can be reduced to a selenol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylated derivative.

    Reduction: Formation of a selenol derivative.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may serve as a probe for studying enzyme-substrate interactions, particularly those involving purine metabolism. It can also be used in the design of nucleotide analogs for biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its purine base structure suggests it could be explored as an antiviral or anticancer agent, targeting specific enzymes or pathways involved in disease progression.

Industry

In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts, due to the presence of the selenyl group.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, as an antiviral agent, it might inhibit viral replication by interfering with nucleotide synthesis. As a biochemical probe, it could bind to specific enzymes and alter their activity, providing insights into their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Purine 6-Position

The 6-position modifications significantly influence binding affinity and selectivity. Key analogs include:

Compound Name 6-Position Substituent Molecular Weight (g/mol) XLogP3 Biological Notes Reference
Target Compound 3-Methylbut-2-enylamino Not reported ~2.5* Hypothesized enhanced lipophilicity Extrapolated
N⁶-Methyladenosine Methylamino 252.23 -1.7 RNA methylation marker (m⁶A)
N⁶-Ethyladenosine Ethylamino 371.4 1.5 Increased hydrophobicity
6-(2-Methylphenylmethylamino) derivative Arylalkylamino 371.4 1.5 Potential kinase inhibition
6-(Thiolan-3-ylamino) derivative Heterocyclic amino 353.40 1.2 Improved solubility in polar media

*Estimated based on substituent contributions.

Key Findings :

  • Lipophilicity: The 3-methylbut-2-enylamino group likely increases logP compared to smaller substituents (e.g., methylamino), enhancing membrane permeability .
  • Steric Effects: Bulky substituents (e.g., arylalkylamino) may hinder binding to enzymes like demethylases but improve selectivity for hydrophobic binding pockets .
Modifications at the Purine 2-Position

The methylselanyl group distinguishes the target compound from common sulfur or oxygen analogs:

Compound Name 2-Position Substituent Molecular Weight (g/mol) Hydrogen Bond Acceptors Notes Reference
Target Compound Methylselanyl (-SeCH₃) Not reported 8* Redox-active; potential for selenoprotein mimicry Extrapolated
2-Methylthioadenosine Methylthio (-SCH₃) 297.27 7 Substrate for methylthioadenosine phosphorylase
2-Nitrophenylmethylsulfanyl derivative Arylthioether 419.41 10 Enhanced electron-withdrawing effects
2-Methoxyadenosine Methoxy (-OCH₃) 297.27 8 Altered base-pairing in RNA

Key Findings :

  • Redox Properties : Selenium’s lower electronegativity (vs. sulfur) may stabilize radical intermediates, relevant in antioxidant or cytotoxic mechanisms .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (Category 4), skin corrosion, and severe eye irritation . Researchers must use NIOSH/EN 166-certified eye protection, nitrile gloves, and fume hoods to minimize exposure. Immediate decontamination protocols include rinsing eyes with water for ≥15 minutes and avoiding induced vomiting upon ingestion. Engineering controls (e.g., negative-pressure ventilation) are recommended for aerosol-prone procedures .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, particularly for the oxolane ring and purine substituents. Complementary techniques like circular dichroism (CD) spectroscopy and chiral HPLC (e.g., using a Chiralpak IA column) can assess enantiomeric purity. Computational validation via density functional theory (DFT) simulations of NMR chemical shifts (e.g., 1^1H and 13^13C) is advised for cross-verification .

Q. What analytical techniques are optimal for characterizing its purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS are critical for confirming molecular weight (C17H25N6O4SeC_{17}H_{25}N_6O_4Se, exact mass 473.09) and detecting degradation products. Stability under storage conditions (e.g., -20°C in argon) should be monitored via 1^1H NMR every 3 months, focusing on the selanyl (-SeCH3_3) and enamine (C=NH) groups for oxidation or hydrolysis .

Advanced Research Questions

Q. How does the 3-methylbut-2-enylamino substituent influence nucleotide-binding affinity in enzymatic assays?

  • Methodological Answer : The prenyl-like side chain enhances hydrophobic interactions with purine-binding pockets (e.g., in kinases or GTPases). Competitive inhibition assays using 32^{32}P-radiolabeled ATP analogues and surface plasmon resonance (SPR) can quantify binding kinetics. Mutagenesis studies (e.g., alanine scanning of target enzymes) may identify residues critical for interaction .

Q. What strategies resolve contradictions in reported reactivity of the methylselanyl group?

  • Methodological Answer : Discrepancies in selanyl reactivity (e.g., oxidative vs. reductive conditions) require controlled kinetic studies. For example, in aqueous buffers (pH 7.4), monitor Se-CH3_3 oxidation to selenoxide via 77^{77}Se NMR. Contrast with anhydrous conditions (e.g., THF with BHT stabilizer) to assess radical-mediated pathways. Collaborative data-sharing platforms like TMIC Metabolomics Community can harmonize findings .

Q. How can computational modeling predict metabolic pathways and toxicity endpoints?

  • Methodological Answer : Use Schrödinger’s QikProp for ADME prediction, focusing on topological polar surface area (TPSA ≈ 185 Ų) and logP (1.5) to assess blood-brain barrier permeability. Toxicity endpoints (e.g., hepatotoxicity) can be modeled with DEREK Nexus, prioritizing alerts for selanyl-mediated glutathione depletion. Validate predictions with in vitro hepatocyte assays (e.g., HepG2 CYP450 inhibition) .

Q. What synthetic routes optimize yield while minimizing epimerization?

  • Methodological Answer : Solid-phase synthesis with 2'-O-tert-butyldimethylsilyl (TBDMS) protection of the oxolane hydroxyls prevents β-elimination. Coupling the purine moiety via Mitsunobu reaction (DIAD, Ph3_3P) ensures stereoretention. Final deprotection with TFA/Et3_3N·3HF achieves >90% yield. Monitor intermediates by 31^{31}P NMR for phosphoramidite integrity .

Data Contradiction Analysis

Q. Why do studies report conflicting stability profiles for this compound under ambient conditions?

  • Methodological Answer : Variability arises from impurities (e.g., trace metals) accelerating decomposition. Implement ICP-MS to quantify metal content (e.g., Fe³⁺, Cu²⁺) and assess their catalytic effects. Accelerated stability studies (40°C/75% RH) with UPLC-UV monitoring (λ = 260 nm) can establish degradation kinetics. Stabilizers like EDTA (0.1% w/v) may extend shelf life .

Tables for Key Parameters

Property Value Method/Reference
Exact Molecular Mass473.09 g/molHRMS
logP1.5XlogP
Hydrogen Bond Donors3Computational
Topological Polar Surface Area185 ŲChemAxon
Storage Stability>6 months at -20°C (argon)Long-term NMR

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